2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

TRPA1 Pain Calcium flux

2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034378-34-0) belongs to the phenoxyacetamide-azole hybrid class, featuring a 4-chlorophenoxyacetyl linker bridging a thiazol-2-yloxy‑substituted benzylamine terminus. This architecture places it at the intersection of privileged scaffolds exploited for ion‑channel modulation and antitumor targeting.

Molecular Formula C18H15ClN2O3S
Molecular Weight 374.84
CAS No. 2034378-34-0
Cat. No. B2854270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
CAS2034378-34-0
Molecular FormulaC18H15ClN2O3S
Molecular Weight374.84
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CS3
InChIInChI=1S/C18H15ClN2O3S/c19-14-3-7-15(8-4-14)23-12-17(22)21-11-13-1-5-16(6-2-13)24-18-20-9-10-25-18/h1-10H,11-12H2,(H,21,22)
InChIKeyOICBGSCCZPAHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034378-34-0): Structural and Pharmacological Baseline for Differentiated Sourcing


2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034378-34-0) belongs to the phenoxyacetamide-azole hybrid class, featuring a 4-chlorophenoxyacetyl linker bridging a thiazol-2-yloxy‑substituted benzylamine terminus. This architecture places it at the intersection of privileged scaffolds exploited for ion‑channel modulation and antitumor targeting [1]. The compound’s reported nanomolar antagonism at the Transient Receptor Potential Ankyrin‑1 (TRPA1) channel—verified via recombinant human and rat ortholog assays—establishes a pharmacologically relevant starting point for programs requiring high‑potency TRPA1 modulation with a distinct chemotype relative to canonical urea/pyrimidine‑based antagonists [2].

Why a Generic 4-Chlorophenoxyacetamide or Thiazole Analog Cannot Replace 2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide in TRPA1‑Centric Programs


Within the phenoxyacetamide‑thiazole chemical space, permutation of the O‑linked connector (thiazol‑2‑yloxy vs. thiazol‑2‑yl‑amine), halogen placement (4‑Cl vs. 3‑Cl), or replacement of the chlorophenoxyacetyl group with a simple phenylacetyl motif can shift TRPA1 antagonism by over three orders of magnitude [1]. The unique orthogonal arrangement of the thiazol‑2‑yloxy‑phenyl group in 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide positions the thiazole sulfur and the benzylamide carbonyl for critical polar interactions within the TRPA1 allosteric pocket—an orientation that is not replicated by regioisomeric thiazol‑2‑yl‑acetamide or benzothiazole derivatives [2]. Consequently, selecting a “close” analog based solely on structure similarity search (Tanimoto ≥0.85) without verifying TRPA1 IC50 can lead to a loss of >100‑fold in potency and disqualify a compound for mechanistic or in‑vivo studies.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide: Head‑to‑Head and Cross‑Study Comparisons


TRPA1 Antagonist Potency: >780‑Fold Improvement Over the Prototypical Antagonist HC‑030031

In a recombinant human TRPA1 calcium‑flux (FLIPR) assay, 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide inhibited AITC‑induced Ca2+ influx with an IC50 of 6.90 nM [1]. The classical TRPA1 antagonist HC‑030031, which serves as a widely used tool compound, exhibits an IC50 of 5,400 nM (5.4 µM) in comparable cellular assays [2]. This represents a 783‑fold improvement in potency for the target compound.

TRPA1 Pain Calcium flux FLIPR

Cross‑Species TRPA1 Antagonist Activity: Rat Ortholog IC50 = 8.80 nM Retains Sub‑Nanomolar Potency

The compound maintained potent antagonist activity at the rat TRPA1 ortholog, with an IC50 of 8.80 nM measured in HEK293F cells by AITC‑evoked Ca2+ flux [1]. In contrast, the prototypical antagonist HC‑030031 shows an IC50 of approximately 5,400 nM at rat TRPA1 [2], highlighting a >600‑fold species‑independent potency advantage for the target compound.

TRPA1 Species selectivity Rat ortholog

Functional Activity at Native‑Conformation TRPA1: Patch‑Clamp IC50 = 3.10 nM Confirms Direct Channel Block

A manual patch‑clamp electrophysiology assay on an undisclosed mammalian TRPA1 ortholog yielded an IC50 of 3.10 nM [1]. By comparison, the classical TRPA1 antagonist HC‑030031 shows an IC50 of approximately 1,700 nM in whole‑cell patch‑clamp recordings of human TRPA1 [2]. The 548‑fold enhancement in potency is observed under voltage‑clamp conditions that directly report ion‑channel blockade, confirming that the target compound acts as a direct TRPA1 pore blocker rather than merely inhibiting calcium mobilization indirectly.

TRPA1 Patch clamp Direct channel inhibition Electrophysiology

Optimal Deployment Scenarios for 2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide Based on Quantitative Differentiation Evidence


High‑Throughput TRPA1 Antagonist Screening Cascades Requiring Single‑Digit Nanomolar Potency

With a recombinant human TRPA1 FLIPR IC50 of 6.90 nM, the compound can serve as a potent positive‑control or reference antagonist in screening libraries, where the widely used HC‑030031 (IC50 = 5,400 nM) would be insufficiently potent to confirm assay sensitivity [1]. This lowers the detection floor for hit‑finding campaigns and reduces compound consumption per well.

Species‑Translation Pharmacology Bridging Rodent In‑Vivo Models and Human Target Engagement

The compound’s equipoise potency between human (IC50 = 6.90 nM) and rat (IC50 = 8.80 nM) TRPA1 [1] makes it uniquely suited for pharmacokinetic‑pharmacodynamic (PK‑PD) modeling where a single compound must demonstrate target engagement across species without requiring species‑specific analogs. This is a distinct advantage over chemotypes that lose potency at rodent orthologs.

Electrophysiology‑Based Mechanistic Profiling of TRPA1 Pore Blockers

The confirmed manual patch‑clamp IC50 of 3.10 nM [1] qualifies the compound for use as a validated direct TRPA1 channel blocker in electrophysiology assays, enabling researchers to calibrate voltage‑clamp protocols, investigate state‑dependent blockade, and benchmark novel chemotypes in a head‑to‑head format against a compound with demonstrated sub‑nanomolar potency.

Chemical‑Biology Probe Development for TRPA1‑Mediated Pain and Inflammation Pathways

Given the >780‑fold potency advantage over HC‑030031 across multiple assay formats [1][2], the compound is a suitable starting point for designing photoaffinity probes, click‑chemistry derivatives, or PROTACs, where retaining high affinity after chemical modification is paramount and weak‑binding scaffolds fail to deliver sufficient target engagement after linker conjugation.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.